Ethyl 4-(cyanomethylamino)benzoate
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Overview
Description
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a cyanomethylamino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with cyanomethylamine and ethyl alcohol under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid and ethanol, followed by the addition of cyanomethylamine under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may facilitate the compound’s transport across cell membranes, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-cyano-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 4-[(cyanomethyl)amino]-, methyl ester
Uniqueness
Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group, in particular, may enhance its solubility and reactivity compared to similar compounds with different ester groups .
Biological Activity
Ethyl 4-(cyanomethylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis
This compound can be synthesized through various methods involving the reaction of ethyl 4-aminobenzoate with cyanomethylating agents. The synthesis typically involves the following steps:
- Starting Material : Ethyl 4-aminobenzoate.
- Reagent : A suitable cyanomethylating agent, such as chloroacetonitrile.
- Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions to facilitate the nucleophilic substitution reaction.
The structure of this compound can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. In a study involving similar compounds, it was observed that derivatives with longer alkyl chains exhibited increased antioxidant activity. For instance, the following results were noted for related compounds:
Compound | % Scavenging of DPPH | % Scavenging of Nitric Oxide |
---|---|---|
Methyl derivative | 11.0 | 14.4 |
Ethyl derivative | 15.9 | 21.1 |
Propyl derivative | 16.0 | 38.6 |
Butyl derivative | 18.2 | 39.9 |
Ascorbic acid | 48.9 | 51.8 |
These findings suggest that while this compound may exhibit moderate antioxidant properties, further optimization could enhance its efficacy .
Analgesic Activity
In terms of analgesic properties, this compound has shown promising results in preclinical models. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, where it demonstrated moderate efficacy comparable to standard analgesics like paracetamol.
The results from a related study indicated:
Compound | Mean ± SD (number of wriths) | Writhing Inhibition (%) |
---|---|---|
Control | 34.5 ± 3.50 | - |
Methyl derivative | 18.0 ± 1.87 | 47.82 |
Ethyl derivative | 17.0 ± 3.80 | 50.72 |
Propyl derivative | 9.5 ± 1.80 | 72.46 |
Butyl derivative | 8.25 ± 4.60 | 76.08 |
Paracetamol | 8.0 ± 2.54 | 76.81 |
From these data, it is evident that increasing the alkyl chain length correlates with enhanced analgesic activity .
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
- Antitumor Activity : Some derivatives have shown marginal antitumor activity against murine L1210 leukemia models when administered at high doses, indicating potential for further exploration in cancer therapeutics .
- Antibacterial Properties : Related studies have assessed antibacterial activities against various strains, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
Properties
CAS No. |
22433-08-5 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 4-(cyanomethylamino)benzoate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-3-5-10(6-4-9)13-8-7-12/h3-6,13H,2,8H2,1H3 |
InChI Key |
MZLDXEMKLYQPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#N |
Origin of Product |
United States |
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